![molecular formula C25H28N2O5 B2631795 ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 330157-61-4](/img/structure/B2631795.png)
ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of coumarin, a natural compound found in many plants, which has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated. In
Mécanisme D'action
The exact mechanism of action of ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that this compound may act through various pathways, such as the inhibition of topoisomerase II (an enzyme involved in DNA replication and repair), the induction of oxidative stress, and the modulation of various signaling pathways involved in cancer progression. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have antioxidant, anti-inflammatory, and antimicrobial effects. It has also been reported to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis. Moreover, it has been suggested that this compound may have potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases, due to its ability to modulate various signaling pathways involved in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and it can be purified using various techniques. Moreover, it has been shown to have a high degree of selectivity towards cancer cells, which makes it a promising candidate for further development as an anticancer agent. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is relatively low, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate. One of the most promising areas of research is its further development as an anticancer agent. Future studies could focus on elucidating its exact mechanism of action and optimizing its pharmacokinetic properties to improve its bioavailability and efficacy. Moreover, it could be tested in various animal models of cancer to assess its safety and efficacy in vivo.
Another potential future direction is its application in other disease areas, such as diabetes and cardiovascular diseases. Studies could focus on investigating its ability to modulate various signaling pathways involved in these conditions and assessing its efficacy in animal models.
Furthermore, it could be investigated for its potential as a neuroprotective agent. Studies could focus on assessing its ability to protect neurons from oxidative stress and apoptosis and its efficacy in animal models of neurodegenerative diseases.
In conclusion, ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated. Further research is needed to elucidate its exact mechanism of action and optimize its pharmacokinetic properties for further development as a therapeutic agent.
Méthodes De Synthèse
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can be synthesized using different methods. One of the most common methods involves the condensation of 4-amino salicylic acid ethyl ester with hexyl isocyanate in the presence of a base, followed by the reaction with 3-carbamoyl coumarin in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation, migration, and invasion. Moreover, it has been suggested that this compound may act through multiple mechanisms, such as the inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and the modulation of various signaling pathways involved in cancer progression.
Propriétés
IUPAC Name |
ethyl 4-[(3-carbamoyl-6-hexyl-7-hydroxychromen-2-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-3-5-6-7-8-17-13-18-14-20(23(26)29)24(32-22(18)15-21(17)28)27-19-11-9-16(10-12-19)25(30)31-4-2/h9-15,28H,3-8H2,1-2H3,(H2,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJLEOFLHEFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)OCC)O2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


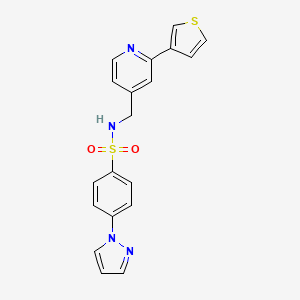
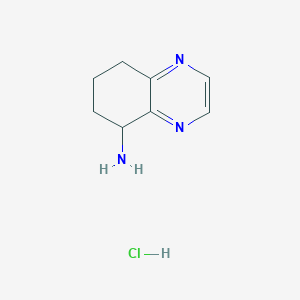
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)
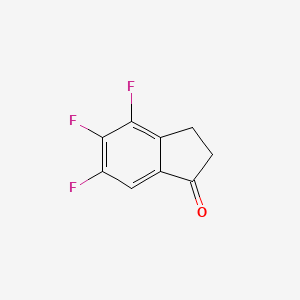
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631724.png)

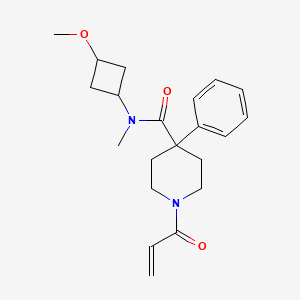
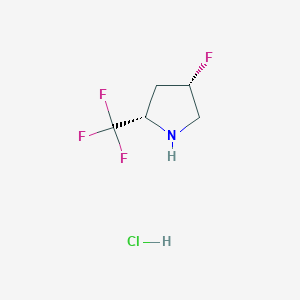

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)

![(Diphenylmethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2631733.png)